molecular formula C11H17N B076606 2-tert-Butyl-6-methylaniline CAS No. 13117-94-7

2-tert-Butyl-6-methylaniline

Cat. No.: B076606
CAS No.: 13117-94-7
M. Wt: 163.26 g/mol
InChI Key: GWIUAENVORNODL-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-methylaniline is an organic compound with the molecular formula C11H17N. It is also known by other names such as 2-Methyl-6-t-butylaniline and 6-tert-Butyl-o-toluidine . This compound is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group and a methyl group at the ortho positions relative to the amino group.

Preparation Methods

The synthesis of 2-tert-Butyl-6-methylaniline can be achieved through various methods. One common method involves the alkylation of aniline with methyl tert-butyl ether in the presence of a catalyst. The reaction is typically carried out in a high-pressure reaction kettle, and the catalyst used can be a phosphotungstic acid (DTP)/HZSM-5 catalyst . The reaction conditions include specific temperatures and pressures to optimize the yield and selectivity of the desired product.

Chemical Reactions Analysis

2-tert-Butyl-6-methylaniline undergoes several types of chemical reactions, including:

Scientific Research Applications

2-tert-Butyl-6-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-6-methylaniline involves its interaction with specific molecular targets. The tert-butyl and methyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. The compound can participate in electron transfer reactions and form complexes with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

2-tert-Butyl-6-methylaniline can be compared with other similar compounds such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-tert-butyl-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8-6-5-7-9(10(8)12)11(2,3)4/h5-7H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIUAENVORNODL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156931
Record name 2-tert-Butyl-6-methylaniline
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Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13117-94-7
Record name 2-(1,1-Dimethylethyl)-6-methylbenzenamine
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Record name 2-tert-Butyl-6-methylaniline
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Record name 2-tert-Butyl-6-methylaniline
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Record name 2-tert-butyl-6-methylaniline
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Record name 2-TERT-BUTYL-6-METHYLANILINE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a pressure reaction vessel was placed 0.55 mole parts of 2-methyl-6-tert-butylphenol, 0.55 mole parts of 2-methyl-6-tert-butylcyclohexanone, 0.0045 mole parts of palladium (5 weight per cent on charcoal support) and 3 mole parts of ammonia. The vessel was sealed and, while stirring, heated to 250°C. (Water was not added in this example because the initial reaction of ammonia with cyclohexanone produced 0.55 mole part of water.) The mixture was stirred at this temperature for 3 hours and then cooled and distilled, giving a 46.8 per cent conversion to 2-methyl-6-tert-butyl aniline. The yield of 2-methyl-6-tert-butyl aniline based on consumed phenol was about 98 per cent.
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Synthesis routes and methods III

Procedure details

In a pressure reaction vessel was placed one mole part of 2-methyl-6-tert-butylphenol and 0.0045 mole part of palladium (5 weight per cent palladium on charcoal). Then, 3 mole parts of ammonia were added as 29 per cent aqueous ammonium hydroxide. The vessel was sealed and pressurized with hydrogen to 1,000 psig and heated to 200°C. Hydrogenation was continued until a total pressure drop of 820 psi was obtained. A sample was withdrawn and analyzed by gas chromatography at this point and found to be 72 per cent 2-methyl-6-tert-butylphenol and 20 per cent 2-methyl-6-tert-butyl cyclohexanone. The sealed vessel was then heated to 250°C and stirred at this temperature for 15 hours. The vessel was cooled and the contents distilled to give a 52.4 per cent conversion and 95.8 per cent yield of 2-methyl-6-tert-butyl aniline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the electron-withdrawing nature of the para-substituent on the aryl group affect the rotational barrier in N-aryl-N-methyl-2-tert-butyl-6-methylaniline derivatives?

A: The research paper [] demonstrates that increasing the electron-withdrawing character of the para-substituent on the aryl group leads to a higher rotational barrier around the N-C chiral axis in N-aryl-N-methyl-2-tert-butyl-6-methylaniline derivatives. This effect is attributed to the disruption of resonance stabilization energy during the transition state, where the para-substituted phenyl group twists. X-ray crystallography and DFT calculations support this finding.

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